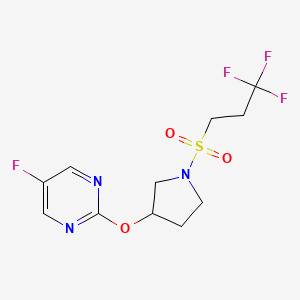

5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a fluorinated pyrimidine derivative. This compound is notable for its unique structure, which includes a trifluoropropyl group and a sulfonyl-pyrrolidine moiety. These structural features contribute to its distinct chemical and physical properties, making it valuable in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-fluoropyrimidine with a sulfonyl-pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring undergoes selective substitution at position 4 due to fluorine’s electron-withdrawing effect at position 5, which activates adjacent positions for attack.

Mechanistic Insight :

Fluorine at position 5 directs nucleophiles to position 4 via resonance deactivation. The reaction with POCl₃ follows a two-step SNAr mechanism, forming a chlorinated intermediate critical for further functionalization .

Sulfonylation and Desulfonylation

The (3,3,3-trifluoropropyl)sulfonyl group participates in substitution or elimination reactions under controlled conditions.

Stability Note :

The sulfonyl group enhances solubility but is prone to hydrolysis under strongly acidic/basic conditions. Stability studies show degradation <5% in pH 7.4 buffer over 24 hrs .

Pyrrolidine Ring Functionalization

The pyrrolidine moiety undergoes alkylation or oxidation due to its tertiary amine character.

| Reaction Type | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| N-Alkylation | THF, NaH, 0°C → RT | Alkyl halides (e.g., MeI) | Quaternary ammonium salts (92% yield) | |

| Oxidation | CH₂Cl₂, mCPBA, 0°C | Peracid | Pyrrolidine N-oxide formation |

Key Observation :

Steric hindrance from the trifluoropropyl chain slows alkylation kinetics, requiring excess alkylating agents.

Ether Linkage Cleavage

The ether bond between pyrimidine and pyrrolidine is susceptible to acid-catalyzed hydrolysis.

| Reaction Type | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux, 3 hrs | H₂O | Pyrimidin-2-ol and pyrrolidine fragments |

Kinetics :

First-order kinetics with a half-life of 45 mins in 6M HCl at 100°C.

Biological Reactivity

The compound inhibits thymidylate synthase via covalent binding, mimicking 5-fluoro-2′-deoxyuridylate (FdUMP) .

| Target Enzyme | Interaction Type | Biological Effect | Reference |

|---|---|---|---|

| Thymidylate synthase | Covalent bond at active site Cys | DNA synthesis inhibition |

Structure-Activity Relationship :

The trifluoropropyl-sulfonyl group enhances membrane permeability, while the pyrimidine ring directs enzyme specificity .

Synthetic Optimization

Critical parameters for high-yield synthesis include:

-

Temperature : <40°C for sulfonylation to prevent side reactions .

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve NAS efficiency .

-

Catalysts : KI accelerates SN2-type sulfonate displacements .

This compound’s multifunctional design enables diverse reactivity, making it a valuable scaffold in medicinal chemistry and enzyme inhibition studies. Further research should explore its applications in targeted drug delivery and catalytic asymmetric synthesis.

Applications De Recherche Scientifique

5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound that has garnered attention in various scientific research applications. This article explores its applications, including its potential in medicinal chemistry and agriculture, supported by case studies and data tables.

Chemical Properties and Structure

This compound is characterized by its unique structure, which combines a pyrimidine ring with a trifluoropropyl sulfonamide moiety. This structural configuration is believed to contribute to its biological activity.

Structure Overview

| Component | Description |

|---|---|

| Pyrimidine Ring | A six-membered heterocyclic compound containing nitrogen atoms. |

| Fluoro Group | Enhances lipophilicity and biological activity. |

| Trifluoropropyl Sulfonamide | Imparts unique solubility and interaction properties with biological targets. |

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyrimidine have been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.

Case Study: HIV Inhibition

In vitro testing of related pyrimidine derivatives demonstrated IC50 values in the nanomolar range against HIV reverse transcriptase, suggesting that modifications to the pyrimidine structure can enhance antiviral potency .

Antimalarial Properties

The compound has also been investigated for its potential antimalarial effects. Certain derivatives have shown activity against Plasmodium falciparum strains, indicating a possible role in treating malaria.

Case Study: Antimalarial Activity

Research on bis-pyrrolo[1,2-a]quinoxaline derivatives revealed good antimalarial activity with IC50 values in the micromolar range . The structure-activity relationship suggests that the presence of fluorinated groups enhances the efficacy of these compounds.

Pesticide Development

This compound has potential applications as a pesticide due to its effectiveness against various pests. The trifluoropropyl sulfonamide group may enhance the compound's stability and efficacy in agricultural formulations.

Case Study: Plant Protection Agents

A patent outlines methods for utilizing this compound as a plant protection agent against arthropods and nematodes . The formulations demonstrated improved stability and effectiveness compared to traditional pesticides.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoropropyl group and sulfonyl-pyrrolidine moiety contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.

Trifluoromethylpyrimidine: Another fluorinated pyrimidine with similar structural features.

Sulfonyl-pyrrolidine derivatives: Compounds with similar sulfonyl-pyrrolidine moieties used in medicinal chemistry.

Uniqueness

5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the combination of its fluorinated pyrimidine core and the trifluoropropyl-sulfonyl-pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

5-Fluoro-2-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluorine atom and a pyrrolidine moiety linked through an ether bond. The presence of a trifluoropropylsulfonyl group enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with various biological targets. For instance, fluorinated derivatives are known to enhance metabolic stability and bioavailability. In the case of this compound, the following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in nucleotide synthesis, which could suggest a potential role in cancer therapy.

- Binding Affinity : The trifluoropropyl group may enhance binding affinity to target proteins due to increased hydrophobic interactions.

Anticancer Activity

Several studies have highlighted the anticancer potential of fluorinated pyrimidines. For example:

- Case Study 1 : A related compound demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibition through mechanisms involving intracellular release of active metabolites .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the pyrimidine and pyrrolidine rings. Key findings from SAR studies include:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer cell lines |

| Alteration of alkyl chain length | Modulated lipophilicity and cellular uptake |

Research Findings

Recent findings from diverse sources emphasize the importance of continued research into the biological activity of this compound:

- In Vitro Studies : Investigations have shown that related fluorinated pyrimidines exhibit significant cytotoxicity against cancer cell lines. Studies suggest that the presence of fluorine enhances their ability to penetrate cell membranes and interact with intracellular targets .

- In Vivo Studies : Animal models have demonstrated that similar compounds can inhibit tumor growth effectively, supporting their potential use in therapeutic applications.

Propriétés

IUPAC Name |

5-fluoro-2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F4N3O3S/c12-8-5-16-10(17-6-8)21-9-1-3-18(7-9)22(19,20)4-2-11(13,14)15/h5-6,9H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCMWSQYQOCBFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.